Picene

Catalog No.
S602864
CAS No.
213-46-7
M.F
C22H14
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picene

CAS Number

213-46-7

Product Name

Picene

IUPAC Name

picene

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C22H14/c1-3-7-17-15(5-1)9-11-21-19(17)13-14-20-18-8-4-2-6-16(18)10-12-22(20)21/h1-14H

InChI Key

GBROPGWFBFCKAG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC=CC=C54

solubility

1.55e-08 M

Synonyms

benzo(a)chrysene, picene

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC=CC=C54

The exact mass of the compound Picene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.55e-08 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406006. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Picene (CAS 213-46-7) is a polycyclic aromatic hydrocarbon consisting of five fused benzene rings in a zigzag (armchair) configuration. Belonging to the phenacene structural class, it is a wide-bandgap p-type organic semiconductor characterized by a deep Highest Occupied Molecular Orbital (HOMO) and exceptional thermal stability. In procurement and material selection, picene is primarily sourced as a high-performance active layer for organic field-effect transistors (OFETs) and as a precursor for alkali-doped molecular superconductors. Its nonlinear structural topology fundamentally alters its electronic conjugation compared to linear acenes, yielding a material that bridges the gap between high charge-carrier mobility and robust environmental processability [1].

Substituting picene with its widely used linear isomer, pentacene, frequently leads to catastrophic device failure in ambient environments. Pentacene possesses a narrower bandgap and a higher HOMO level, making it highly susceptible to rapid photo-oxidation and atmospheric degradation, which degrades hole mobility and necessitates stringent vacuum encapsulation [1]. Conversely, attempting to substitute picene with smaller, more stable PAHs (such as chrysene or phenanthrene) in superconducting applications results in a drastic reduction of the critical transition temperature (Tc) [2]. For workflows requiring unencapsulated p-channel stability or high-Tc molecular superconductivity, picene cannot be interchanged with generic acenes or lower-ring phenacenes.

Intrinsic Atmospheric Stability via Deep HOMO Level

The environmental stability of an organic semiconductor is heavily dictated by its ionization potential. Picene exhibits a deep HOMO level of approximately -5.5 eV and a wide bandgap of 3.3 eV, which thermodynamically protects it against ambient oxidation [1]. In direct contrast, pentacene features a shallower HOMO level (around -5.0 eV) and a narrow bandgap (2.5 eV), rendering it highly reactive to atmospheric oxygen and light [2]. This fundamental energetic difference means that picene resists the oxidative degradation pathways that rapidly destroy pentacene-based devices.

Evidence DimensionHOMO Energy Level and Bandgap
Target Compound DataPicene: HOMO ~ -5.5 eV, Bandgap ~ 3.3 eV
Comparator Or BaselinePentacene: HOMO ~ -5.0 eV, Bandgap ~ 2.5 eV
Quantified Difference0.5 eV deeper HOMO level and 0.8 eV wider bandgap for picene
ConditionsDensity functional theory and experimental valence band measurements

A deeper HOMO level prevents spontaneous oxidation in air, eliminating the need for expensive inert-atmosphere fabrication and encapsulation.

Hole Mobility Retention and Enhancement in Air

While pentacene can achieve high hole mobilities in pristine vacuum conditions, its performance degrades rapidly upon atmospheric exposure due to trap formation from oxidation. Picene, however, demonstrates robust p-type charge transport in ambient air. Thin-film OFETs utilizing picene exhibit baseline hole mobilities of 1.1 cm2/Vs, which uniquely increase to over 1.75 cm2/Vs after 70 hours of exposure to an O2 atmosphere due to beneficial oxygen doping effects [1]. This contrasts sharply with pentacene, where oxygen acts as a degradation agent that severely reduces conductivity [2].

Evidence DimensionHole mobility response to atmospheric oxygen
Target Compound DataPicene: Mobility increases from 1.1 to >1.75 cm2/Vs after 70h O2 exposure
Comparator Or BaselinePentacene: Mobility and conductivity rapidly decrease upon O2 exposure
Quantified DifferencePicene exhibits O2-induced mobility enhancement rather than oxidative degradation
ConditionsThin-film OFETs exposed to O2/ambient air

Enables the procurement of a p-channel semiconductor that maintains high performance in unencapsulated, ambient-operated electronic devices.

Superior Critical Temperature in Alkali-Doped Superconductivity

In the synthesis of molecular superconductors via alkali metal intercalation, the choice of the PAH precursor directly dictates the maximum achievable critical temperature (Tc). Potassium-intercalated picene (K3picene) achieves a high-Tc superconducting phase of 18 K, driven by strong intramolecular electron-phonon coupling [1]. When utilizing smaller phenacene analogs such as phenanthrene (3 rings) or chrysene (4 rings) under similar potassium doping conditions, the resulting Tc is limited to the 5–7.4 K range [2]. Thus, picene provides a >10 K advantage in transition temperature over its lower-ring structural relatives.

Evidence DimensionSuperconducting Critical Temperature (Tc)
Target Compound DataK3picene: 18 K (high-Tc phase)
Comparator Or BaselineK-doped chrysene/phenanthrene: 5 to 7.4 K
Quantified Difference>10 K higher Tc for the picene-based superconductor
ConditionsPotassium-intercalated molecular crystals

Justifies the selection of picene over cheaper, smaller PAHs for researchers developing higher-temperature organic superconducting materials.

Formulation Stability in Solution-Processed Ambipolar Blends

Fabricating ambipolar transistors requires blending p-type and n-type semiconductors without cross-degradation. Picene can be successfully solution-blended with n-type materials like C12-PTCDI to form stable, unencapsulated bulk-heterojunction OFETs in air, achieving hole mobilities up to 0.44 cm2/Vs and electron mobilities of 0.25 cm2/Vs [1]. Attempts to create similar ambipolar devices using pentacene (e.g., with C60) typically require strict vacuum processing, thermal annealing, or the use of pentacene itself as a physical sealing capsule to prevent rapid degradation of the transport channels[2].

Evidence DimensionAmbipolar device ambient processability
Target Compound DataPicene:PTCDI blends: Stable operation in air without encapsulation
Comparator Or BaselinePentacene-based ambipolar devices: Require vacuum, complex encapsulation, or inert atmospheres
Quantified DifferencePicene enables direct ambient solution-processing of stable p/n blends
ConditionsSolution-processed bulk-heterojunction OFETs in ambient air

Significantly reduces manufacturing complexity and overhead for producing printed complementary logic circuits.

Ambient-Stable Organic Field-Effect Transistors (OFETs)

Procurement of picene is highly recommended for manufacturing unencapsulated p-channel thin-film transistors where pentacene baseline devices would fail due to oxidative degradation [1].

Precursors for Molecular Superconductors

Picene serves as the required starting material for synthesizing K3picene and other alkali-intercalated PAH superconductors targeting the 18 K transition regime, outperforming smaller PAH analogs [2].

Solution-Processed Complementary Logic

Picene is highly suited for formulation into bulk-heterojunction inks (e.g., with PTCDI) to print air-stable ambipolar transistors for flexible electronics, eliminating the need for vacuum-deposited encapsulation layers [3].

XLogP3

7

Boiling Point

519.0 °C

LogP

7.11 (LogP)

Melting Point

368.0 °C

UNII

F70R8ZBR7T

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 12 of 15 companies with hazard statement code(s):;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

213-46-7

Wikipedia

Picene

Dates

Last modified: 08-15-2023

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